molecular formula C8H15NO B8108123 rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane

rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B8108123
M. Wt: 141.21 g/mol
InChI Key: PEQSWWPGGLJIAP-RRQHEKLDSA-N
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Description

rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azabicyclo structure

Properties

IUPAC Name

(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-8-4-7-3-6(8)5-9-7/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQSWWPGGLJIAP-RRQHEKLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction can be catalyzed by Lewis acids to enhance the reaction rate and selectivity . The resulting bicyclic structure can then be functionalized to introduce the ethoxy group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and controlled environments .

Chemical Reactions Analysis

Types of Reactions: rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target .

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